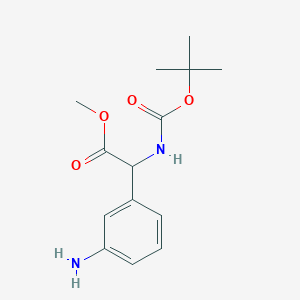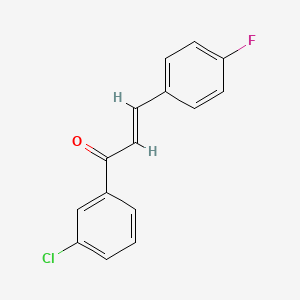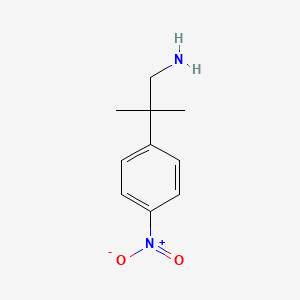
2-Methyl-2-(4-nitrophenyl)propan-1-amine
Vue d'ensemble
Description
“2-Methyl-2-(4-nitrophenyl)propan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of amines like “this compound” often involves the use of biocatalysts for single isomer chiral amine synthesis . This process has gained significant traction in recent years, with the pharmaceutical industry identifying the sustainable production of chiral amines as a key research priority . Transaminases are one of the most promising biocatalysts used in chiral amine synthesis .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to other amines, with a nitrogen atom bonded to hydrocarbon groups . The exact structure would depend on the specific arrangement and number of these groups .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as nucleophiles and bases, reacting with a variety of electrophiles and acids . The specific reactions that “this compound” can undergo would depend on its exact molecular structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis and Absolute Configuration : 2-Amino-1-(4-nitrophenyl)propan-1,3-diol, a related compound, has been utilized in the synthesis and resolution of 3-hydroxy-2-methylene-3-phenylpropanoic acid. This process involves conversion to anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate and establishes the absolute configuration of the product through X-ray crystallography and specific rotations correlation (Drewes et al., 1992).
Chemical Reactions and Mechanisms
- Aminolysis of Thionocarbonates : Studies on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines have provided insights into the kinetics and mechanisms of these reactions in aqueous solutions. This research helps understand the formation of tetrahedral addition intermediates and their subsequent breakdown (Castro et al., 1999).
- Quantum Chemical Interpretation of Reactivities : Quantum chemical calculations have been performed to understand the reactivities of aliphatic amines and α-amino acids, including 4-nitrophenyl benzoate. This research sheds light on the molecular interactions and reactivity patterns in such compounds (Kochetova et al., 2009).
Application in Catalysis and Material Science
- Reduction of Nitro Compounds : The reduction of nitro compounds, including 4-nitrophenol, into amines is a critical transformation in organic chemistry. Research on graphene-based (photo)catalysts in this context highlights the application of 2-Methyl-2-(4-nitrophenyl)propan-1-amine and related compounds in the synthesis of drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).
Optical and Electronic Applications
- Nonlinear Optical Materials : Research on the nonlinear optical response of amine and phenol/ether derivatives, including 4-nitroaniline derivatives, is crucial for understanding their potential in optical applications. This work explores the effects of substituents on molecular hyperpolarizability, relevant for the design of optical materials (Whitaker et al., 1996).
Mécanisme D'action
Target of Action
Amines, in general, are known to interact with various biological targets . The specific targets would depend on the structure of the amine and the environment in which it is present.
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles . In the case of oxime formation, the nitrogen atom of the amine acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Amines can participate in various biochemical reactions, including the formation of oximes and hydrazones . The exact pathways would depend on the specific targets and the biological context.
Safety and Hazards
Amines can be hazardous and may cause a variety of health effects depending on their specific structure and the extent of exposure . They can be flammable and may cause skin and eye irritation . Specific safety and hazard information for “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would depend on its exact molecular structure.
Orientations Futures
The future directions for “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would likely involve further exploration of its potential uses, particularly in the pharmaceutical industry given the importance of amines in drug synthesis . Additionally, efforts to improve the sustainability and efficiency of amine synthesis could also be a key area of future research .
Propriétés
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHPBASXFFHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)
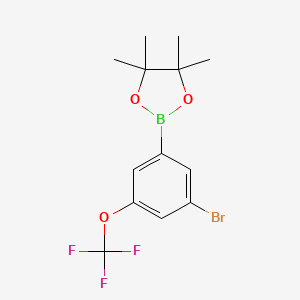




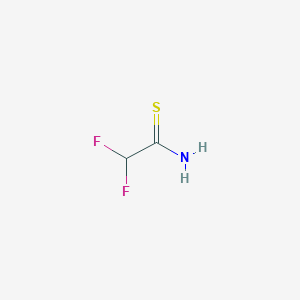
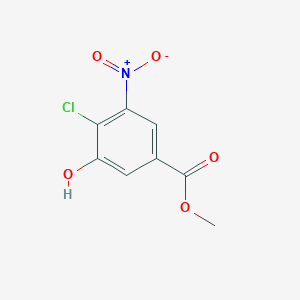
![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)


